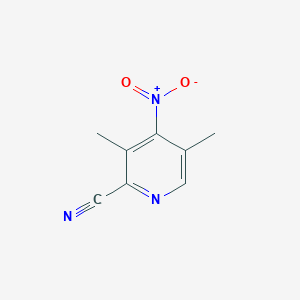

3,5-Dimethyl-4-nitropyridine-2-carbonitrile

Description

Overview of Pyridine (B92270) Carbonitriles in Contemporary Organic Chemistry Research

Pyridine carbonitriles, organic compounds featuring a pyridine ring substituted with one or more cyano (-CN) groups, are versatile and highly valued scaffolds in modern organic chemistry. The carbonitrile (nitrile) group is a pivotal functional moiety due to its ability to undergo a wide array of chemical transformations. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones, making it a gateway to numerous other classes of compounds. researchgate.netchemistrysteps.comlibretexts.org

In contemporary research, pyridine carbonitriles are extensively used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.com For instance, 2-cyanopyridine (B140075) derivatives, particularly those bearing electron-withdrawing groups, have shown high reactivity and selectivity in bioconjugation reactions with cysteine. nih.gov Furthermore, this class of compounds has gained prominence in materials science. Novel derivatives, such as those incorporating carbazole (B46965) moieties, have been developed as highly efficient blue thermally activated delayed fluorescence (TADF) emitters for advanced organic light-emitting devices (OLEDs). acs.org The unique electronic properties conferred by the combination of the electron-deficient pyridine ring and the cyano group make these molecules prime candidates for the development of novel functional materials.

Significance of Nitropyridine Scaffolds in Synthetic Methodologies and Chemical Transformations

The nitropyridine scaffold is of fundamental importance in synthetic organic chemistry, largely because the nitro (-NO₂) group is one of the strongest electron-withdrawing groups. Its presence on the pyridine ring profoundly influences the molecule's reactivity. The direct nitration of pyridine is often challenging and low-yielding due to the deactivation of the ring upon protonation of the ring nitrogen in acidic media. researchgate.net This has spurred the development of alternative synthetic strategies, such as the nitration of pyridine N-oxides followed by deoxygenation, to access these valuable intermediates. researchgate.net

The primary significance of the nitropyridine framework lies in its activation towards nucleophilic aromatic substitution (SNAr). The nitro group strongly withdraws electron density from the ring, rendering the carbon atoms at the ortho and para positions (C2, C4, C6) highly electrophilic and susceptible to attack by nucleophiles. chemimpex.com This reactivity makes nitropyridines convenient and readily available precursors for a vast range of mono- and polynuclear heterocyclic systems. rsc.org The nitro group itself is a versatile functional handle that can be readily reduced to an amino group, providing a route to substituted aminopyridines, which are common structural motifs in biologically active compounds.

Historical Context and Evolution of Research on Substituted Pyridine Systems

The study of pyridine and its derivatives has a rich history that has been pivotal to the development of heterocyclic chemistry. Pyridine was first isolated from bone oil in 1846 by the Scottish chemist Thomas Anderson, but its correct aromatic structure was not proposed until the work of Wilhelm Körner (1869) and James Dewar (1871). slideserve.com The first laboratory synthesis of the parent heterocycle was achieved by William Ramsay in 1876, who passed a mixture of acetylene (B1199291) and hydrogen cyanide through a red-hot iron tube. slideserve.comwikipedia.org

The late 19th and early 20th centuries saw the development of foundational synthetic methods that enabled access to a wide variety of substituted pyridines. The Hantzsch pyridine synthesis, reported by Arthur Hantzsch in 1881, is a multicomponent reaction that remains a cornerstone for producing dihydropyridines and their corresponding oxidized pyridine derivatives. wikipedia.orgwikipedia.orgfiveable.me Another landmark method, the Chichibabin pyridine synthesis, was developed in 1924 by Aleksei Chichibabin, providing an industrially viable route from inexpensive aldehydes and ketones. wikipedia.org Later, the Kröhnke pyridine synthesis (1961) further expanded the synthetic toolkit. nih.gov The growing demand for pyridine derivatives, driven by their recognition as key components in vitamins (e.g., niacin) and their increasing application in medicinal chemistry and materials, has ensured continuous evolution in the field, with modern research focusing on improving efficiency, selectivity, and sustainability. slideserve.comnih.govresearchgate.net

Rationale for In-depth Academic Investigation of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile

The academic interest in 3,5-Dimethyl-4-nitropyridine-2-carbonitrile stems from its role as a highly functionalized and synthetically versatile intermediate. This specific substitution pattern creates a molecule with a unique reactivity profile that is valuable for constructing more complex molecular architectures, particularly in the field of medicinal chemistry.

A significant rationale for its investigation is its documented use as a key intermediate in a synthetic route toward Omeprazole, a widely used proton pump inhibitor. drugfuture.com In this synthesis, 3,5-dimethyl-4-nitropyridine (B1356629) N-oxide is first deoxygenated. The resulting 3,5-dimethyl-4-nitropyridine is then cyanated using trimethylsilyl (B98337) cyanide to yield 3,5-Dimethyl-4-nitropyridine-2-carbonitrile. drugfuture.com This nitrile is subsequently hydrolyzed to the corresponding carboxylic acid, which undergoes further transformations to build the final drug molecule. drugfuture.com

The academic value of this compound can be understood by analyzing its distinct functional components:

4-Nitro Group : As a powerful electron-withdrawing group, it strongly activates the pyridine ring for nucleophilic aromatic substitution, particularly at the C2 and C6 positions. It also serves as a precursor to an amino group via reduction.

2-Carbonitrile Group : This group is a versatile synthetic handle. As demonstrated in the Omeprazole synthesis, it can be hydrolyzed to a carboxylic acid. drugfuture.com It can also be reduced to an aminomethyl group or converted into a ketone, allowing for diverse derivatization pathways. libretexts.org

3,5-Dimethyl Groups : These alkyl substituents influence the electronic properties and provide steric bulk that can direct the regioselectivity of subsequent reactions.

The combination of these features in a single molecule makes 3,5-Dimethyl-4-nitropyridine-2-carbonitrile a powerful building block for creating polysubstituted pyridines, which are a "privileged scaffold" in drug discovery. rsc.orgnih.gov Its study provides insights into the reactivity of complex pyridine systems and enables the development of synthetic routes to new chemical entities with potential biological activity.

| Precursor | Reaction | Product | Subsequent Use |

|---|---|---|---|

| 3,5-Dimethyl-4-nitropyridine | Cyanation with trimethylsilyl cyanide | 3,5-Dimethyl-4-nitropyridine-2-carbonitrile | Intermediate for Omeprazole synthesis drugfuture.com |

| 3,5-Dimethyl-4-nitropyridine-2-carbonitrile | Hydrolysis | 3,5-Dimethyl-4-nitropyridine-2-carboxylic acid | Further elaboration into medicinal compounds drugfuture.com |

Current Research Gaps and Future Perspectives in the Field of Nitropyridine Chemistry

While the chemistry of nitropyridines is well-established, several research gaps and opportunities for future exploration remain. A primary challenge is the development of more efficient, regioselective, and environmentally benign methods for the synthesis of substituted nitropyridines. Direct C-H nitration of pyridines often suffers from low yields and poor selectivity, necessitating multi-step sequences. researchgate.net The development of novel catalytic systems that can achieve direct and selective nitration under mild conditions is a significant area of ongoing research.

Another gap lies in the full exploration of the reactivity of polysubstituted nitropyridines. While their utility in SNAr reactions is known, the interplay between multiple functional groups (like the nitrile and nitro groups in the title compound) can lead to novel and underexplored chemical transformations. Future research will likely focus on:

Sustainable Synthesis : Employing green chemistry principles, such as continuous flow synthesis, to manage the exothermic and potentially hazardous nature of nitration reactions safely and efficiently. researchgate.net

Novel Reactivity : Exploring new catalytic cycles, such as those involving pyridine-boryl radicals, to achieve previously difficult functionalizations of the pyridine ring. acs.org

Late-Stage Functionalization : Designing methods to install the nitropyridine moiety onto complex, drug-like molecules to rapidly generate analogues with improved properties. researchgate.net

Materials Science Applications : Expanding the use of nitropyridine-derived scaffolds beyond medicine into areas like organic electronics, leveraging their unique photophysical properties.

Addressing these gaps will not only advance fundamental understanding but also unlock the full potential of nitropyridine chemistry in creating valuable molecules for science and industry.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-nitropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-4-10-7(3-9)6(2)8(5)11(12)13/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQUICJCVQVURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1[N+](=O)[O-])C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562570 | |

| Record name | 3,5-Dimethyl-4-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104916-40-7 | |

| Record name | 3,5-Dimethyl-4-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dimethyl 4 Nitropyridine 2 Carbonitrile

Retrosynthetic Analysis and Strategic Disconnections for the 3,5-Dimethyl-4-nitropyridine-2-carbonitrile Scaffold

A retrosynthetic analysis of 3,5-dimethyl-4-nitropyridine-2-carbonitrile reveals several plausible disconnection points, guiding the strategic planning of its synthesis. The primary disconnections involve the sequential removal of the key functional groups: the carbonitrile, the nitro group, and the pyridine (B92270) ring itself.

A logical primary disconnection is at the C-CN bond, suggesting the introduction of the nitrile group as a late-stage functionalization. This leads to the precursor 3,5-dimethyl-4-nitropyridine (B1356629). This transformation can be envisioned through methodologies such as the Reissert-Henze reaction or nucleophilic aromatic substitution on an activated pyridine derivative.

Further disconnection of the nitro group from the 3,5-dimethyl-4-nitropyridine intermediate points to a regioselective nitration of 3,5-dimethylpyridine (B147111) (3,5-lutidine) or its corresponding N-oxide. The directing effects of the methyl groups and the pyridine nitrogen (or N-oxide) are crucial considerations for achieving the desired C-4 nitration.

Finally, the disconnection of the 3,5-dimethylpyridine core itself leads back to acyclic precursors. Several classical pyridine ring-synthesis reactions, such as the Hantzsch or Guareschi-Thorpe syntheses, can be considered for the construction of the 3,5-lutidine scaffold from readily available starting materials like β-dicarbonyl compounds, aldehydes, and ammonia.

An alternative and often more practical approach, especially in industrial settings, commences with commercially available 3,5-lutidine. This strategy focuses on the sequential functionalization of the pre-formed pyridine ring.

Classical and Established Synthetic Routes to 3,5-Dimethyl-4-nitropyridine-2-carbonitrile

The classical synthesis of 3,5-dimethyl-4-nitropyridine-2-carbonitrile generally follows a linear sequence starting from 3,5-lutidine. This approach involves the formation of the pyridine N-oxide, followed by regioselective nitration, and finally, the introduction of the carbonitrile group.

Ring-Formation Strategies and Cyclization Reactions to the Pyridine Nucleus

While often commercially available, the synthesis of the 3,5-dimethylpyridine (3,5-lutidine) nucleus can be achieved through several established cyclization reactions. The Hantzsch pyridine synthesis, for instance, could theoretically be adapted by using two equivalents of an acetoacetic ester, formaldehyde, and ammonia, followed by an oxidation step to yield a symmetrically substituted pyridine. However, for the specific case of 3,5-lutidine, a more direct industrial method involves the condensation of acrolein, ammonia, and formaldehyde. Another approach is the vapor-phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst at high temperatures.

For laboratory-scale synthesis, a two-step process starting from methacrolein (B123484) and 1-ethoxypropene to form an alkoxy-3,4-dihydro-2H-pyran precursor, which is then reacted with ammonium (B1175870) chloride, has been reported for the synthesis of isotopically labeled 3,5-dimethylpyridine.

Regioselective Nitration Protocols for Pyridine Derivatives and Precursors to 3,5-Dimethyl-4-nitropyridine-2-carbonitrile

Direct nitration of 3,5-lutidine is challenging and often leads to a mixture of products with low yields. A more effective and widely adopted strategy involves the initial oxidation of the pyridine nitrogen to form 3,5-dimethylpyridine-N-oxide (3,5-lutidine-N-oxide). This N-oxide intermediate serves two critical purposes: it activates the pyridine ring towards electrophilic substitution and directs the incoming electrophile to the 4-position.

The nitration of 3,5-dimethylpyridine-N-oxide is typically carried out using a mixture of concentrated or fuming nitric acid and sulfuric acid. This classical method, while effective, often produces significant amounts of nitrous fumes, leading to environmental and safety concerns.

To address these drawbacks, more environmentally benign nitrating systems have been developed. A notable example is the use of potassium nitrate (B79036) in concentrated sulfuric acid. This method has been shown to significantly reduce reaction times and eliminate the generation of brown smoke, making the process more eco-friendly while maintaining high yields and purity of the desired 3,5-dimethyl-4-nitropyridine-N-oxide.

Table 1: Comparison of Nitration Methods for 3,5-Dimethylpyridine-N-oxide

| Nitrating Agent | Reaction Conditions | Advantages | Disadvantages | Yield | Purity |

| Conc. HNO₃ / H₂SO₄ | High temperature, long reaction time | Established method | Generation of NOx fumes, harsh conditions | Moderate | Variable |

| Fuming HNO₃ / H₂SO₄ | High temperature, long reaction time | Higher reactivity | Generation of NOx fumes, very harsh conditions | Moderate to high | Variable |

| KNO₃ / H₂SO₄ | 60-120 °C, 0.5-12 hours | Environmentally friendly, shorter reaction time, no NOx fumes | Requires careful temperature control | High (e.g., 85.7%) | High (e.g., 99%) |

Introduction of the Carbonitrile Functional Group via Established Methodologies

The introduction of the carbonitrile group at the 2-position of the 3,5-dimethyl-4-nitropyridine scaffold is a crucial step. A common and effective method for this transformation is the Reissert-Henze reaction. This reaction involves the treatment of the 3,5-dimethyl-4-nitropyridine-N-oxide with a cyanating agent, typically in the presence of an activating agent.

A well-documented procedure involves the reaction of the N-oxide with dimethyl sulfate (B86663) to form the corresponding N-methoxy pyridinium (B92312) salt. This intermediate is then reacted with a cyanide source, such as potassium cyanide or sodium cyanide, to introduce the nitrile group at the 2-position. Another approach utilizes dimethylcarbamoyl chloride as the activating agent in the presence of potassium cyanide.

A patent for a related compound, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile, describes a sequence starting from 3,5-dimethylpyridine N-oxide, which undergoes nitration, followed by reaction with dimethyl sulfate and then KCN. A similar strategy can be applied for the synthesis of the target molecule.

The reaction of 4-nitropyridine (B72724) N-oxide with dimethylsulfuric acid followed by sodium cyanide has been reported to yield 2-cyano-4-nitropyridine, demonstrating the feasibility of this methodology.

Modern and Sustainable Approaches in the Synthesis of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile

Catalytic Methods for Enhanced Efficiency and Selectivity

While the classical routes are well-established, they often rely on stoichiometric reagents and harsh reaction conditions. Modern synthetic chemistry is increasingly turning to catalytic methods to improve efficiency and selectivity.

For the synthesis of the pyridine nucleus, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto a pre-formed pyridine ring. While not yet specifically reported for 3,5-dimethyl-4-nitropyridine-2-carbonitrile, these methods offer a potential avenue for more direct and atom-economical syntheses in the future. For instance, direct C-H activation could potentially be employed to introduce the methyl groups onto a pyridine core, bypassing the need for multi-step cyclization reactions.

In the context of the nitration step, the use of potassium nitrate in sulfuric acid, as mentioned previously, represents a significant move towards a more sustainable process by avoiding the use of nitric acid and the associated NOx emissions.

For the cyanation step, catalytic methods are also being explored. Nickel-catalyzed deaminative cyanation has been developed for the conversion of alkyl amines to alkyl nitriles using a less toxic cyanide source like Zn(CN)₂. While this specific methodology may not be directly applicable to the current synthetic route, it highlights the trend towards developing safer and more versatile cyanation protocols. Copper- and palladium-catalyzed reactions are also widely used for the synthesis of functionalized pyridines.

The continuous development of catalytic systems for C-H functionalization, nitration, and cyanation holds promise for the future development of more sustainable and efficient synthetic routes to 3,5-dimethyl-4-nitropyridine-2-carbonitrile and other highly substituted pyridine derivatives.

Green Chemistry Principles in 3,5-Dimethyl-4-nitropyridine-2-carbonitrile Synthesis

The application of green chemistry principles is crucial for the sustainable synthesis of complex molecules like 3,5-dimethyl-4-nitropyridine-2-carbonitrile. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Solvent-Free and Microwave-Assisted Synthesis: While specific solvent-free or microwave-assisted methods for the synthesis of 3,5-dimethyl-4-nitropyridine-2-carbonitrile are not extensively documented, these techniques are widely applied in the synthesis of pyridine derivatives to enhance reaction rates and reduce solvent waste. ijarsct.co.innih.gov Microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov The development of solvent-free reaction conditions, potentially utilizing solid-state reactions or mechanochemistry, would further enhance the green credentials of the synthesis by eliminating the need for volatile and often hazardous organic solvents. rasayanjournal.co.in

The following table summarizes the application of green chemistry principles in the synthesis of pyridine derivatives, which can be extrapolated to the synthesis of 3,5-dimethyl-4-nitropyridine-2-carbonitrile.

| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefit for 3,5-Dimethyl-4-nitropyridine-2-carbonitrile Synthesis |

|---|---|---|

| Use of Safer Solvents | Employing water or ionic liquids as reaction media. ingentaconnect.com | Reduced toxicity and environmental impact. |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov | Faster synthesis and lower energy costs. |

| Catalysis | Use of reusable catalysts to minimize waste. ijarsct.co.in | Improved efficiency and reduced waste streams. |

Optimization of Reaction Conditions and Process Development for Improved Yields and Purity

The optimization of reaction conditions is a critical aspect of process development, aiming to maximize the yield and purity of the desired product while ensuring the process is safe, cost-effective, and scalable. For the synthesis of the key intermediate, 3,5-dimethyl-4-nitropyridine-N-oxide, several parameters can be optimized.

Nitration Step Optimization: In the nitration of 3,5-lutidine-N-oxide, factors such as the choice of nitrating agent, reaction temperature, and reaction time significantly influence the outcome. The use of potassium nitrate in concentrated sulfuric acid has been shown to be an effective alternative to traditional nitrating agents. google.compatsnap.com Optimization studies have explored various molar ratios of reactants and temperature profiles to achieve high yields and purity. patsnap.com For instance, dissolving 3,5-lutidine-N-oxide in concentrated sulfuric acid and adding a sulfuric acid solution of potassium nitrate at a controlled temperature, followed by heating, can lead to yields of up to 85.7% with 99% purity as determined by HPLC. patsnap.com

The table below presents data from the optimization of the nitration of 3,5-lutidine-N-oxide.

| Reactant (3,5-lutidine-N-oxide) | Nitrating Agent (Potassium Nitrate) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|---|

| 12.3 g | 14.15 g | 60-65 | 2 | 85.7 | 99 |

| 12.3 g | 10.11 g | 85-90 | 1 | 85.0 | 99 |

| 12.3 g | 40.44 g | 110-120 | 0.5 | Not specified | 99 |

Data sourced from patent literature describing the synthesis of 3,5-dimethyl-4-nitropyridine-N-oxide. patsnap.com

Cyanation Step Optimization: The introduction of the cyano group at the 2-position of the pyridine ring is a crucial step in the synthesis of the target molecule. This is typically achieved through a Reissert-Henze type reaction on the 3,5-dimethyl-4-nitropyridine-N-oxide intermediate. Optimization of this step would involve screening different cyanating agents, such as trimethylsilyl (B98337) cyanide or potassium cyanide, in the presence of an activating agent like dimethylcarbamoyl chloride or benzoyl chloride. wikipedia.org The choice of solvent, reaction temperature, and stoichiometry of the reagents would be critical parameters to control to maximize the yield of 3,5-dimethyl-4-nitropyridine-2-carbonitrile and minimize the formation of by-products.

Synthesis of Precursors and Intermediates to 3,5-Dimethyl-4-nitropyridine-2-carbonitrile

The synthesis of 3,5-dimethyl-4-nitropyridine-2-carbonitrile begins with the commercially available starting material, 3,5-lutidine (3,5-dimethylpyridine). The synthetic route involves the formation of key intermediates, primarily 3,5-dimethylpyridine-N-oxide and 3,5-dimethyl-4-nitropyridine-N-oxide.

Synthesis of 3,5-Dimethylpyridine-N-oxide: The first step is the oxidation of 3,5-lutidine to its corresponding N-oxide. This is a common transformation for activating the pyridine ring towards further functionalization. The oxidation is typically carried out using an oxidizing agent such as hydrogen peroxide in the presence of a suitable catalyst or in a solvent like glacial acetic acid. patsnap.comnih.gov The reaction conditions, including temperature and reaction time, are controlled to ensure complete conversion and high purity of the N-oxide product. nih.gov

Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide: The subsequent step is the nitration of 3,5-dimethylpyridine-N-oxide. The N-oxide group directs the electrophilic nitration to the 4-position of the pyridine ring. As discussed previously, this can be achieved using a mixture of concentrated nitric and sulfuric acids or, more preferably from a green chemistry perspective, with potassium nitrate in concentrated sulfuric acid. google.compatsnap.com This reaction yields the key intermediate, 3,5-dimethyl-4-nitropyridine-N-oxide.

Synthesis of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile: The final step in the synthesis of the target compound is the introduction of the nitrile group at the 2-position. This is accomplished through a Reissert-Henze reaction on 3,5-dimethyl-4-nitropyridine-N-oxide. This reaction typically involves treating the pyridine N-oxide with a cyanating agent, such as trimethylsilyl cyanide or an alkali metal cyanide, in the presence of an acylating agent like dimethylcarbamoyl chloride or benzoyl chloride. wikipedia.org The reaction proceeds through an intermediate N-acyloxy pyridinium salt, which then undergoes nucleophilic attack by the cyanide ion at the 2-position, followed by elimination to yield the 2-cyanopyridine (B140075) derivative.

Derivatization Strategies from 3,5-Dimethyl-4-nitropyridine-2-carbonitrile for Analogues

The presence of both a nitro group and a nitrile group on the 3,5-dimethylpyridine scaffold makes 3,5-dimethyl-4-nitropyridine-2-carbonitrile a versatile intermediate for the synthesis of a variety of analogues. Derivatization can be achieved by targeting the reactivity of these functional groups.

Reactions of the Nitro Group: The nitro group at the 4-position is a strong electron-withdrawing group and can be a good leaving group in nucleophilic aromatic substitution (SNA) reactions, especially when activated by the adjacent nitrogen atom and the other electron-withdrawing cyano group. chemimpex.com This allows for the introduction of a wide range of nucleophiles at the 4-position.

Nucleophilic Aromatic Substitution: The nitro group can be displaced by various nucleophiles such as alkoxides, amines, and thiols to generate a diverse library of 4-substituted 3,5-dimethylpyridine-2-carbonitrile (B185282) analogues. nih.gov

Reduction to an Amino Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). The resulting 4-amino-3,5-dimethylpyridine-2-carbonitrile is a valuable intermediate that can undergo further reactions, such as diazotization followed by substitution or condensation reactions to form fused heterocyclic systems.

Reactions of the Nitrile Group: The cyano group at the 2-position can also be transformed into a variety of other functional groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3,5-dimethyl-4-nitropyridine-2-carboxylic acid) or a carboxamide, respectively. These derivatives can then be used in further synthetic transformations.

Reduction: The nitrile group can be reduced to a primary amine (2-(aminomethyl)-3,5-dimethyl-4-nitropyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to introduce an aminomethyl substituent.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides, to form tetrazole rings.

The following table provides a summary of potential derivatization strategies for 3,5-dimethyl-4-nitropyridine-2-carbonitrile.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Nitro Group | Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻, RS⁻) | -OR, -NR₂, -SR |

| Reduction | H₂/Pd-C, Sn/HCl | Amino (-NH₂) | |

| Nitrile Group | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) or Carboxamide (-CONH₂) |

| Reduction | LiAlH₄ | Aminomethyl (-CH₂NH₂) | |

| Cycloaddition | NaN₃ | Tetrazole |

Inability to Generate Article on "3,5-Dimethyl-4-nitropyridine-2-carbonitrile" Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound 3,5-Dimethyl-4-nitropyridine-2-carbonitrile . The existing body of research focuses on structurally related but distinct compounds, such as 2-cyano-4-nitropyridine and, more extensively, 3,5-dimethyl-4-nitropyridine-N-oxide.

The unique combination and positioning of the dimethyl, nitro, and carbonitrile functional groups on the pyridine ring of the requested compound result in a specific electronic and steric environment. This environment dictates its chemical reactivity in a manner that cannot be accurately extrapolated from related compounds. For instance, while general principles of pyridine chemistry, nitrile reactions, and nitro group transformations are well-established, the interplay of these specific substituents would uniquely influence:

The basicity and nucleophilicity of the pyridine nitrogen , affecting protonation, Lewis acid coordination, and quaternization reactions.

The electrophilicity of the nitrile carbon , which governs its susceptibility to hydrolysis, amidation, and nucleophilic additions.

The reactivity of the nitro group , particularly concerning reduction and potential nucleophilic aromatic substitution reactions, which are highly sensitive to the electronic effects of the other ring substituents.

Generating a scientifically accurate and authoritative article, complete with the detailed research findings and data tables as per the user's request, is not possible without specific experimental data for 3,5-Dimethyl-4-nitropyridine-2-carbonitrile. To proceed would require speculation, which would not meet the required standards of scientific accuracy and would be misleading.

Therefore, the requested article focusing solely on the chemical reactivity and mechanistic investigations of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile, as outlined, cannot be produced at this time.

Should the user be interested, a more general article on the established chemical reactivity of the individual functional groups (pyridine nitrogen, nitrile group, nitro group) within the context of substituted pyridine rings can be generated, based on available literature for analogous compounds. This would provide a foundational understanding of the expected, though not experimentally verified, chemical behavior.

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethyl 4 Nitropyridine 2 Carbonitrile

Reactivity of the Nitro Group in 3,5-Dimethyl-4-nitropyridine-2-carbonitrile

Selective Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functions

The selective reduction of the nitro group in aromatic and heteroaromatic compounds is a fundamental transformation in organic synthesis. The resulting amino group can be further modified, allowing for the synthesis of a diverse range of derivatives. The reduction of a nitro group typically proceeds in a stepwise manner, involving a six-electron reduction to yield the corresponding amine. nih.gov This process can occur through either a radical mechanism or via three successive two-electron transfers, equivalent to hydride transfers. nih.gov Intermediate species in this process include nitroso and N-hydroxylamino functional groups. nih.gov

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media.

Catalytic Hydrogenation: This method utilizes hydrogen gas as the reductant in the presence of a metal catalyst. The catalyst facilitates the homolytic or heterolytic cleavage of the H-H bond, generating reactive hydrogen atoms that reduce the nitro group. mdpi.com Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are frequently used for this purpose. orientjchem.orgmdpi.com The efficiency of catalytic hydrogenation can be influenced by the structure of the nitro compound and the reaction conditions. researchgate.net

Metal/Acid Reductions: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). researchgate.netvedantu.com For instance, the reaction of an aromatic nitro compound with Sn and HCl results in the formation of the corresponding aromatic amine. vedantu.com Tin(II) chloride (SnCl2) in an acidic medium is also an effective reagent for this transformation. commonorganicchemistry.comresearchgate.net

The choice of reducing agent and reaction conditions is crucial for achieving selective reduction of the nitro group without affecting other functional groups present in the molecule, such as the cyano group in 3,5-dimethyl-4-nitropyridine-2-carbonitrile.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| H2/Pd/C | Catalytic hydrogenation using palladium on a carbon support. |

| H2/Pt/C | Catalytic hydrogenation using platinum on a carbon support. |

| H2/Raney Ni | Catalytic hydrogenation using a nickel-aluminum alloy. |

| Sn/HCl | Reduction using tin metal in hydrochloric acid. |

| SnCl2/HCl | Reduction using tin(II) chloride in hydrochloric acid. commonorganicchemistry.com |

| Fe/HCl | Reduction using iron metal in hydrochloric acid. researchgate.net |

| Fe/NH4Cl | Reduction using iron metal with ammonium (B1175870) chloride, often in an alcohol/water mixture. reddit.com |

| Sodium Dithionite | A milder reducing agent, often used in aqueous or mixed aqueous/organic solvents. researchgate.net |

| Hydrazine (B178648) Hydrate | Used with a catalyst, such as iron, it acts as a hydrogen source. mdpi.comresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions Activated by the Nitro Group

The strong electron-withdrawing capacity of the nitro group at the C4 position of the pyridine (B92270) ring, in conjunction with the inherent electron deficiency of the pyridine ring and the additional electron-withdrawing cyano group, renders the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. In the case of 3,5-dimethyl-4-nitropyridine-2-carbonitrile, the nitro group itself can act as the leaving group, being displaced by a variety of nucleophiles.

The mechanism of SNAr reactions typically involves two steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro group, which stabilizes the complex.

Departure of the Leaving Group: The leaving group departs, restoring the aromaticity of the ring and yielding the substitution product.

The rate of SNAr reactions is influenced by several factors, including the strength of the nucleophile, the nature of the leaving group, and the electronic properties of the aromatic ring. The presence of multiple electron-withdrawing groups significantly accelerates the reaction by stabilizing the Meisenheimer complex.

For 3,5-dimethyl-4-nitropyridine-2-carbonitrile, reactions with various nucleophiles can be envisioned, leading to a range of substituted pyridine derivatives.

Table 2: Potential Nucleophiles for SNAr Reactions with 3,5-Dimethyl-4-nitropyridine-2-carbonitrile

| Nucleophile Class | Example Nucleophile | Potential Product |

|---|---|---|

| Alkoxides | Sodium methoxide (NaOMe) | 4-Methoxy-3,5-dimethylpyridine-2-carbonitrile |

| Amines | Ammonia (NH3), primary amines (RNH2), secondary amines (R2NH) | 4-Amino or 4-(substituted amino)-3,5-dimethylpyridine-2-carbonitrile |

| Thiolates | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-3,5-dimethylpyridine-2-carbonitrile |

| Halides | Fluoride (F-), Chloride (Cl-), Bromide (Br-), Iodide (I-) | 4-Halo-3,5-dimethylpyridine-2-carbonitrile |

Reactivity at the Methyl Substituents of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile

The methyl groups at the C3 and C5 positions of the pyridine ring also exhibit chemical reactivity, primarily due to the activating effect of the electron-deficient pyridine ring and the adjacent nitro group.

The protons on the methyl groups of 3,5-dimethyl-4-nitropyridine-2-carbonitrile are acidic due to the electron-withdrawing nature of the pyridine ring and the nitro group. This allows for deprotonation by a strong base to form a carbanion. This carbanion is a potent nucleophile and can react with various electrophiles, enabling the functionalization of the methyl groups.

The general reaction scheme is as follows:

Deprotonation: A strong base, such as an alkoxide, an amide, or an organolithium reagent, removes a proton from one of the methyl groups to generate a carbanionic intermediate.

Reaction with an Electrophile: The resulting carbanion reacts with an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

This reactivity allows for the introduction of a wide array of functional groups at the methyl positions, significantly expanding the synthetic utility of the parent molecule.

Table 3: Potential Electrophiles for Functionalization of Activated Methyl Groups

| Electrophile Class | Example Electrophile | Potential Functional Group Introduced |

|---|---|---|

| Alkyl Halides | Methyl iodide (CH3I), Benzyl bromide (BnBr) | Ethyl, Propyl, etc. |

| Carbonyl Compounds | Aldehydes (RCHO), Ketones (R2CO) | Hydroxyalkyl |

| Esters | Ethyl acetate | Acyl |

| Carbon Dioxide | CO2 | Carboxylic acid (after workup) |

Oxidative Transformations of Methyl Substituents

The methyl groups on the pyridine ring can also undergo oxidation to yield other functional groups, such as aldehydes, carboxylic acids, or hydroxymethyl groups. The specific product obtained depends on the oxidizing agent and the reaction conditions employed.

Common oxidizing agents for the conversion of methyl groups on aromatic rings include:

Potassium Permanganate (KMnO4): A strong oxidizing agent that can typically oxidize methyl groups to carboxylic acids.

Selenium Dioxide (SeO2): A more selective oxidizing agent that can often oxidize methyl groups to aldehydes.

Chromium Trioxide (CrO3): Another strong oxidizing agent that can be used for the conversion of methyl groups to carboxylic acids.

The selective oxidation of one methyl group over the other may be challenging and would likely depend on the specific reaction conditions and the electronic environment of each methyl group.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring System of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile

Due to the presence of the strongly deactivating nitro and cyano groups, as well as the electron-withdrawing nature of the pyridine nitrogen, the aromatic ring of 3,5-dimethyl-4-nitropyridine-2-carbonitrile is highly deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are generally difficult to achieve under standard conditions.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. As discussed in section 3.3.2, SNAr reactions are a prominent mode of reactivity. In addition to the displacement of the nitro group, nucleophilic substitution at other positions, while less common, might be possible under specific conditions or with very strong nucleophiles, though this is not the primary mode of reactivity for this type of system.

Cycloaddition and Pericyclic Reactions Involving 3,5-Dimethyl-4-nitropyridine-2-carbonitrile as a Dienophile

The electron-deficient nature of the pyridine ring in 3,5-dimethyl-4-nitropyridine-2-carbonitrile suggests its potential to participate as a dienophile in Diels-Alder reactions. In this type of [4+2] cycloaddition, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. Electron-withdrawing groups on the dienophile generally accelerate the reaction.

Given the electronic properties of 3,5-dimethyl-4-nitropyridine-2-carbonitrile, it could potentially react with electron-rich dienes. The reaction would likely involve the C2-C3 or C5-C6 double bonds of the pyridine ring acting as the dienophilic component. However, the aromaticity of the pyridine ring provides a significant energy barrier to overcome for it to participate in such a reaction. High temperatures or pressures might be required to drive the reaction forward. The regioselectivity and stereoselectivity of such a cycloaddition would be influenced by the steric and electronic effects of the substituents on both the diene and the dienophile.

Detailed Reaction Kinetic and Mechanistic Studies for Transformations of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile

Identification and Characterization of Reactive Intermediates

In the transformations of 3,5-dimethyl-4-nitropyridine-2-carbonitrile, particularly in nucleophilic aromatic substitution (SNAr) reactions, the formation of specific reactive intermediates is anticipated. The pyridine ring, being electron-deficient, is further activated towards nucleophilic attack by the presence of the electron-withdrawing nitro and cyano groups.

A key reactive intermediate expected in the SNAr reactions of this compound is the Meisenheimer complex . This intermediate is formed when a nucleophile attacks an electron-deficient aromatic ring. For 3,5-dimethyl-4-nitropyridine-2-carbonitrile, a nucleophile would likely attack the carbon atom bearing the nitro group (C4) or potentially the carbon atom bearing the cyano group (C2), leading to the formation of a resonance-stabilized anionic σ-complex.

While direct spectroscopic or experimental characterization of Meisenheimer complexes for 3,5-dimethyl-4-nitropyridine-2-carbonitrile is not documented, studies on similar nitropyridine systems provide a strong basis for their proposed existence and role in the reaction mechanism. The general mechanism of vicarious nucleophilic substitution (VNS) on nitropyridines, for instance, proceeds through the formation of such adducts. nih.gov

Table 1: Plausible Reactive Intermediates in Transformations of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile

| Intermediate Type | Description | Key Stabilizing Features |

| Meisenheimer Complex | Anionic σ-complex formed by the addition of a nucleophile to the aromatic ring. | Resonance delocalization of the negative charge onto the electron-withdrawing nitro and cyano groups. |

| Radical Anions | May be formed under specific single-electron transfer (SET) conditions. | Delocalization of the unpaired electron and negative charge across the π-system. |

Transition State Analysis and Energy Profiles

The study of transition states and the corresponding energy profiles provides valuable insights into the kinetics and thermodynamics of a chemical reaction. For the transformations of 3,5-dimethyl-4-nitropyridine-2-carbonitrile, computational chemistry would be an essential tool for elucidating these aspects.

In a typical SNAr reaction involving this compound, the energy profile would feature at least two transition states. The first transition state (TS1) would correspond to the formation of the Meisenheimer complex from the reactants. The energy of this transition state (activation energy) would determine the rate of the initial nucleophilic attack. The second transition state (TS2) would be associated with the departure of the leaving group (in this case, the nitro group, which is a possibility in some nucleophilic substitutions, though less common than halide displacement) to restore the aromaticity of the pyridine ring.

Computational studies on related nitropyridine systems have shown that the energy barriers for nucleophilic attack are significantly lowered by the presence of electron-withdrawing groups. mdpi.com Density Functional Theory (DFT) calculations are a common computational method used to model such reaction pathways and to determine the geometries and energies of the transition states and intermediates. escholarship.orgmdpi.comrsc.orgufl.edu

Table 2: Theoretical Parameters for Transition State Analysis of a Hypothetical SNAr Reaction of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile

| Parameter | Description | Expected Influence on Reactivity |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to proceed. | A lower Ea for the formation of the Meisenheimer complex would indicate a faster reaction. |

| Enthalpy of Reaction (ΔH) | The overall heat change of the reaction. | An exothermic reaction (negative ΔH) is thermodynamically favorable. |

| Free Energy of Reaction (ΔG) | The overall change in Gibbs free energy, indicating the spontaneity of the reaction. | A negative ΔG indicates a spontaneous reaction. |

It is important to reiterate that the discussions in this article are based on theoretical predictions and analogies to related chemical systems. Specific experimental or computational studies on 3,5-dimethyl-4-nitropyridine-2-carbonitrile are necessary to validate these hypotheses and to provide a detailed and accurate understanding of its chemical reactivity and mechanistic pathways.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dimethyl 4 Nitropyridine 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3,5-Dimethyl-4-nitropyridine-2-carbonitrile, ¹H and ¹³C NMR spectra offer initial insights into its electronic structure, which is heavily influenced by the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, and the electron-donating methyl (-CH₃) groups.

The sole aromatic proton (H-6) is expected to appear significantly downfield in the ¹H NMR spectrum due to the anisotropic effects of the pyridine (B92270) ring and the deshielding influence of the adjacent cyano group. The two methyl groups at the C-3 and C-5 positions would appear as distinct singlets, with their chemical shifts influenced by the relative positions of the potent electron-withdrawing nitro group.

While 1D NMR provides foundational data, multi-dimensional NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially in complex or substituted heterocyclic systems. science.govscience.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. sdsu.edu In 3,5-Dimethyl-4-nitropyridine-2-carbonitrile, which lacks vicinal protons, the COSY spectrum would be relatively simple, primarily confirming the absence of H-H coupling between the isolated aromatic and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps proton signals to the carbon atoms to which they are directly attached. sdsu.eduyoutube.com It provides an unambiguous correlation between the ¹H and ¹³C signals for the C-6 methine group and the two methyl groups, simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR technique for elucidating the carbon skeleton by revealing correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com For 3,5-Dimethyl-4-nitropyridine-2-carbonitrile, key HMBC correlations would be expected to firmly establish the substitution pattern on the pyridine ring.

An interactive data table summarizing the expected crucial HMBC correlations for the structural assignment is provided below.

| Proton (¹H) | Expected 2- and 3-bond Correlations to Carbons (¹³C) |

| H-6 | C-2 (cyano-carbon), C-4 (nitro-carbon), C-5, C-5 Methyl |

| C-3 Methyl Protons | C-2 (cyano-carbon), C-3, C-4 (nitro-carbon) |

| C-5 Methyl Protons | C-4 (nitro-carbon), C-5, C-6 |

These correlations create a connectivity map that confirms the placement of the cyano group at C-2, the nitro group at C-4, and the methyl groups at C-3 and C-5.

While the pyridine ring itself is rigid, NMR can probe the dynamic behavior of its substituents. The primary conformational interest in 3,5-Dimethyl-4-nitropyridine-2-carbonitrile is the rotation of the nitro group around the C4-N bond. Due to potential steric hindrance from the adjacent methyl group at C-5, this rotation may be restricted. Variable-temperature (VT) NMR studies could be employed to investigate this phenomenon. At lower temperatures, if the rotational barrier is significant, a slowing of the rotation on the NMR timescale could lead to peak broadening or even the appearance of distinct conformers.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Should 3,5-Dimethyl-4-nitropyridine-2-carbonitrile exhibit polymorphism, solid-state NMR (ssNMR) would be a critical tool for its analysis. acs.org Unlike in solution, molecules in a crystal are in a fixed orientation. Different crystal packing arrangements in polymorphs result in distinct local electronic environments, which in turn lead to different chemical shifts in the ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) spectrum. acs.org Thus, ssNMR can readily distinguish between different polymorphic forms and provide insight into the number of crystallographically independent molecules in the asymmetric unit. acs.org

X-ray Crystallography for Precise Solid-State Structure Determination of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile

X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of a molecule in the solid state. mdpi.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the exact positions of atoms and the nature of the bonds connecting them.

A crystallographic analysis of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile would yield precise measurements of all geometric parameters. researchgate.net This data is crucial for understanding the electronic effects of the substituents on the pyridine ring. For instance, the bond lengths within the aromatic ring can indicate the degree of electron delocalization and the impact of the powerful electron-withdrawing groups. The C-NO₂ and C-CN bond lengths would be of particular interest. Furthermore, the torsion angle between the plane of the nitro group and the plane of the pyridine ring would provide a quantitative measure of steric hindrance imposed by the neighboring methyl groups. mdpi.com

An interactive data table of the key structural parameters that would be determined from an X-ray analysis is shown below.

| Parameter Type | Specific Measurement | Significance |

| Bond Length | C-C and C-N bonds within the pyridine ring | Reveals electronic distribution and aromaticity. |

| Bond Length | C2-CN (Cyano) | Indicates the strength of the bond to the nitrile group. |

| Bond Length | C4-NO₂ (Nitro) | Reflects the bond order to the nitro substituent. |

| Bond Angle | Angles within the pyridine ring | Shows any distortion from ideal hexagonal geometry. |

| Torsion Angle | C3-C4-N(O₂)-O | Defines the twist of the nitro group relative to the ring plane. |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a network of intermolecular interactions that define the supramolecular architecture. ias.ac.in

Hydrogen Bonding: While the molecule lacks strong classical hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing. nih.gov The oxygen atoms of the nitro group and the nitrogen atoms of the cyano and pyridine functionalities can act as acceptors for hydrogen atoms from the methyl groups or the aromatic ring of neighboring molecules. nih.gov

π-π Stacking: The electron-deficient nature of the nitropyridine ring makes it a candidate for π-π stacking interactions. nih.gov In the crystal lattice, parallel pyridine rings may stack upon one another, typically with an offset, at distances around 3.5 Å. nih.govnih.gov These interactions are crucial for the thermodynamic stability of the crystal structure.

Analysis of these non-covalent interactions is fundamental to crystal engineering, as the supramolecular arrangement dictates many of the material's bulk properties. rsc.orgresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present within a molecule. For 3,5-Dimethyl-4-nitropyridine-2-carbonitrile, these techniques provide detailed insights into its structural framework by probing the characteristic vibrational modes of its constituent parts: the pyridine ring, the nitrile group, the nitro group, and the methyl substituents.

The vibrational spectrum of a molecule is unique and is determined by the masses of the atoms, the geometry of the molecule, and the strength of its chemical bonds. The primary functional groups in 3,5-Dimethyl-4-nitropyridine-2-carbonitrile each exhibit distinct vibrational frequencies.

Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond is a strong and sharp band in the IR spectrum, typically appearing in the 2200–2260 cm⁻¹ region. Its intensity in the Raman spectrum can vary.

Nitro Group (NO₂): This group is characterized by two distinct stretching vibrations: an asymmetric stretch (νas) typically found between 1500–1570 cm⁻¹ and a symmetric stretch (νs) between 1300–1370 cm⁻¹. These bands are usually strong in the IR spectrum.

Methyl Groups (CH₃): The methyl groups give rise to characteristic C-H stretching vibrations in the 2850–3000 cm⁻¹ range and bending vibrations around 1375–1450 cm⁻¹.

Pyridine Ring: The aromatic pyridine ring has several characteristic vibrational modes, including ring stretching (C=C and C=N) vibrations, which typically appear in the 1400–1610 cm⁻¹ region, and ring breathing modes. researchgate.net The in-plane and out-of-plane C-H bending vibrations also provide structural information.

The expected vibrational modes for 3,5-Dimethyl-4-nitropyridine-2-carbonitrile are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

| C-H Stretching (asymmetric/symmetric) | Methyl (CH₃) | 2850 - 3000 | IR/Raman |

| C≡N Stretching | Nitrile | 2200 - 2260 | IR/Raman |

| C=C, C=N Ring Stretching | Pyridine Ring | 1400 - 1610 | IR/Raman |

| NO₂ Asymmetric Stretching | Nitro | 1500 - 1570 | IR |

| CH₃ Bending | Methyl (CH₃) | 1375 - 1450 | IR/Raman |

| NO₂ Symmetric Stretching | Nitro | 1300 - 1370 | IR |

| Ring Breathing | Pyridine Ring | ~1000 | Raman |

The precise positions of vibrational bands are highly sensitive to the electronic environment within the molecule, which is influenced by the nature and position of substituents on the pyridine ring. rsc.org In 3,5-Dimethyl-4-nitropyridine-2-carbonitrile, the interplay between the electron-donating methyl groups and the electron-withdrawing nitro and nitrile groups significantly affects the vibrational frequencies.

The electron-withdrawing nature of the nitro and nitrile groups leads to a decrease in the electron density of the pyridine ring. This change in electron distribution alters the force constants of the ring's C=C and C=N bonds, often resulting in shifts of the ring stretching vibrations to higher wavenumbers. nih.gov Conversely, the electron-donating methyl groups increase the electron density on the ring, which would typically shift these bands to lower frequencies. The final observed frequencies are a result of the cumulative effect of these opposing influences.

Studies on substituted pyridines have shown that dative bonding or strong intermolecular interactions can cause significant shifts in vibrational modes. nih.govacs.org For instance, the ring breathing mode, which is a symmetric expansion and contraction of the entire ring, is particularly sensitive to substituent effects. researchgate.netnih.gov The presence of strong electron-withdrawing groups is expected to shift this mode to a higher frequency compared to unsubstituted pyridine. nih.gov

The frequencies of the substituent groups themselves are also affected. The C≡N stretching frequency can be influenced by conjugation with the aromatic ring; increased conjugation typically lowers the vibrational frequency. The position of the NO₂ stretching bands can also provide information about the electronic environment and potential steric hindrance from the adjacent methyl group.

| Substituent Group | Electronic Effect | Expected Impact on Pyridine Ring Vibrations |

| Nitro (NO₂) | Strong Electron-Withdrawing | Shifts ring stretching and breathing modes to higher frequencies. rsc.orgnih.gov |

| Nitrile (CN) | Strong Electron-Withdrawing | Shifts ring stretching and breathing modes to higher frequencies. |

| Methyl (CH₃) | Electron-Donating | Shifts ring stretching and breathing modes to lower frequencies. |

In-situ spectroscopy, particularly using Fourier Transform Infrared (FTIR) or Raman spectroscopy, is a valuable technique for real-time monitoring of chemical reactions. mt.com It allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. spectroscopyonline.commdpi.com This methodology provides critical kinetic and mechanistic data, enabling process optimization and control. mt.commdpi.com

For reactions involving 3,5-Dimethyl-4-nitropyridine-2-carbonitrile, such as its synthesis or further functionalization, in-situ monitoring can be highly effective. For example, during the synthesis of this compound, which might involve the nitration of a precursor like 3,5-dimethylpyridine-2-carbonitrile (B185282), an in-situ FTIR probe could monitor the reaction progress. xjtu.edu.cn The key spectral changes to track would be:

Disappearance of Reactant Bands: The decrease in intensity of vibrational bands characteristic of the starting material.

Appearance of Product Bands: The increase in intensity of the strong, characteristic bands for the nitro group (e.g., νas(NO₂) ~1550 cm⁻¹) and the nitrile group (ν(C≡N) ~2230 cm⁻¹).

By plotting the intensity of these characteristic peaks against time, a real-time concentration profile of the key species can be generated. mdpi.com This allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the optimization of reaction parameters such as temperature, pressure, and catalyst loading to improve yield and selectivity. mt.comresearchgate.net

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission techniques, provides fundamental information about the electronic structure of a molecule, specifically the energy differences between electronic states. These methods are crucial for characterizing the photophysical properties of compounds like 3,5-Dimethyl-4-nitropyridine-2-carbonitrile.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. For aromatic and conjugated systems like 3,5-Dimethyl-4-nitropyridine-2-carbonitrile, the most common transitions are π→π* and n→π*.

π→π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity (high molar absorptivity, ε) and are characteristic of aromatic systems.

n→π Transitions:* These involve the promotion of a non-bonding electron (e.g., from the nitrogen of the pyridine ring or the oxygens of the nitro group) to a π* antibonding orbital. These transitions are generally of lower intensity than π→π* transitions.

The absorption spectrum of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile is expected to be a composite of transitions originating from the substituted pyridine ring. The exact position of the absorption maxima (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. mdpi.com The polarity of the solvent can differentially stabilize the ground and excited states of the molecule, leading to shifts in the absorption bands. rsc.orgacs.org

Bathochromic Shift (Red Shift): A shift to longer wavelengths, often observed in polar solvents for π→π* transitions, as the more polar excited state is stabilized more than the ground state.

Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths, often seen for n→π* transitions in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state via hydrogen bonding. rsc.org

The table below presents hypothetical UV-Vis absorption data in different solvents to illustrate potential solvent effects.

| Solvent | Polarity | Expected λmax (nm) (π→π) | Expected λmax (nm) (n→π) |

| Hexane | Non-polar | 280 | 340 |

| Acetonitrile | Polar Aprotic | 288 | 335 |

| Ethanol | Polar Protic | 295 | 325 |

| Water | Very Polar Protic | 300 | 320 |

Fluorescence is a photoluminescent process where a molecule absorbs a photon, is promoted to an excited electronic state, and then emits a photon as it returns to the ground state. While many aromatic molecules are fluorescent, compounds containing nitro (NO₂) groups are often weakly fluorescent or non-fluorescent. The nitro group is known to be a strong electron-withdrawing group that can promote efficient non-radiative decay pathways, such as intersystem crossing to the triplet state, which effectively "quenches" the fluorescence.

However, some substituted pyridine-carbonitrile derivatives have been shown to exhibit fluorescence. nih.govresearchgate.net If 3,5-Dimethyl-4-nitropyridine-2-carbonitrile were to exhibit luminescence, fluorescence spectroscopy would be a key technique to characterize its emission properties. This would involve:

Measuring Emission Spectra: Determining the wavelength range of the emitted light and the wavelength of maximum emission intensity (λem).

Determining Quantum Yield: Quantifying the efficiency of the fluorescence process.

Measuring Fluorescence Lifetime: Determining the average time the molecule spends in the excited state before returning to the ground state.

Fluorescence quenching studies would involve measuring the decrease in fluorescence intensity in the presence of other chemical species (quenchers). Such studies can provide information about the accessibility of the fluorophore and the nature of its interactions with its environment. Common quenching mechanisms include collisional quenching, energy transfer, and electron transfer. Given the electron-deficient nature of the nitropyridine ring, it could be susceptible to quenching by electron-donating species.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. chemguide.co.uk For 3,5-Dimethyl-4-nitropyridine-2-carbonitrile (Molecular Formula: C₈H₇N₃O₂; Molecular Weight: 177.16 g/mol ), electron impact (EI) ionization would likely produce a molecular ion (M⁺˙) at m/z ≈ 177.

The molecular ion is often unstable and undergoes fragmentation into smaller, characteristic ions. chemguide.co.uk The fragmentation pathways provide a "fingerprint" that helps in structural elucidation. Predicted fragmentation pathways for this compound include:

Loss of a Nitro Group: Cleavage of the C-NO₂ bond to lose a •NO₂ radical (mass = 46), resulting in a fragment at [M - 46]⁺ (m/z 131).

Loss of Nitric Oxide: A common rearrangement for aromatic nitro compounds involves the loss of a •NO radical (mass = 30), giving a fragment at [M - 30]⁺ (m/z 147).

Loss of a Methyl Radical: Cleavage of a C-CH₃ bond to lose a •CH₃ radical (mass = 15), leading to a fragment at [M - 15]⁺ (m/z 162). This is a common fragmentation for molecules containing methyl groups.

Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide (mass = 27).

Loss of the Nitrile Group: Cleavage to lose a •CN radical (mass = 26) could also occur, yielding a fragment at [M - 26]⁺ (m/z 151).

The relative abundance of these fragments depends on their stability. The proposed fragmentation pathways and the corresponding m/z values are summarized below.

| Fragment Ion (m/z) | Proposed Loss from Molecular Ion (M⁺˙) | Structure of Fragment |

| 177 | - | [C₈H₇N₃O₂]⁺˙ |

| 162 | •CH₃ (Methyl radical) | [C₇H₄N₃O₂]⁺ |

| 147 | •NO (Nitric oxide) | [C₈H₇N₂O]⁺˙ |

| 131 | •NO₂ (Nitro radical) | [C₈H₇N₂]⁺ |

| 117 | •NO₂ and •CH₃ | [C₇H₄N₂]⁺ |

Isotopic analysis within the mass spectrum arises from the natural abundance of isotopes such as ¹³C, ¹⁵N, and ¹⁷O. This results in small peaks at mass units higher than the molecular ion, referred to as M+1, M+2, etc. The relative intensities of these isotopic peaks can be calculated based on the molecular formula and used to confirm the elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3,5-dimethyl-4-nitropyridine-2-carbonitrile, with a molecular formula of C₈H₇N₃O₂, the theoretical exact mass of its protonated molecule, [M+H]⁺, can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements.

The verification of the elemental composition is achieved by comparing the experimentally measured m/z value with the theoretically calculated exact mass. A minimal mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

| Molecular Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₈N₃O₂⁺ | 178.0611 |

This table presents the calculated theoretical exact mass for the protonated form of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile. This value serves as the benchmark for experimental HRMS measurements to confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures and Reaction Intermediates

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for elucidating the connectivity of atoms within a molecule. For 3,5-dimethyl-4-nitropyridine-2-carbonitrile, the protonated molecule ([M+H]⁺, m/z 178.0611) would be selected and subjected to collision-induced dissociation (CID).

Based on the fragmentation patterns of related nitroaromatic and substituted pyridine compounds, a plausible fragmentation pathway can be proposed. A primary and highly characteristic fragmentation would be the loss of the nitro group (NO₂) as a neutral radical, leading to a significant fragment ion. Subsequent fragmentations could involve the loss of small neutral molecules such as hydrogen cyanide (HCN) from the pyridine ring or rearrangements involving the methyl and cyano substituents. The analysis of these fragmentation patterns allows for the confirmation of the presence and positions of the various functional groups on the pyridine core.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 178.0611 | NO₂ (46.0055) | 132.0556 | [3,5-Dimethylpyridine-2-carbonitrile]⁺ |

| 132.0556 | HCN (27.0109) | 105.0447 | [C₇H₆N]⁺ |

| 178.0611 | H₂O (18.0106) | 160.0505 | [C₈H₆N₃O]⁺ |

This interactive table outlines the expected major fragmentation pathways for protonated 3,5-Dimethyl-4-nitropyridine-2-carbonitrile under MS/MS conditions. The predicted fragment ions provide substantial information for confirming the molecular structure.

Theoretical and Computational Chemistry Studies on 3,5 Dimethyl 4 Nitropyridine 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic characteristics and predicting the behavior of molecules. These computational methods provide insights into molecular geometry, orbital energies, and charge distributions, which collectively govern a compound's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Geometries, Molecular Orbitals, and Charge Distributions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's ground state geometry, which corresponds to its most stable three-dimensional arrangement of atoms. Methods like B3LYP combined with basis sets such as 6-311G(d,p) are commonly employed to optimize molecular structures and have shown good agreement with experimental results for similar pyridine (B92270) derivatives. researchgate.net

This process yields precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide a detailed picture of the molecular orbitals (MOs), which describe the spatial distribution of electrons. The distribution of electron density can be further analyzed through methods like Natural Population Analysis (NPA), revealing the partial atomic charges on each atom. This charge distribution is crucial for understanding electrostatic interactions and identifying potential sites for electrophilic or nucleophilic attack. For the related compound 2,6-dimethyl-4-nitropyridine N-oxide, DFT calculations have been successfully used to determine its optimized geometry and vibrational frequencies. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis, including the visualization of these orbitals, helps identify the specific atoms or regions of a molecule most likely to participate in chemical reactions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies Data based on calculations for analogous compounds to illustrate typical values.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -7.5 | Electron Donor (Nucleophilicity) |

| LUMO | -2.0 | Electron Acceptor (Electrophilicity) |

| Energy Gap (ΔE) | 5.5 | Indicator of Chemical Reactivity |

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge transfer, hyperconjugation, and delocalization effects within a molecule in detail. wisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that align with classical Lewis structures, such as bonds (BD), lone pairs (LP), and antibonds (BD*). mpg.de

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Illustrative data based on typical values for similar heterocyclic compounds.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| π(C1-C6) | π(C2-C3) | 20.95 | Intramolecular charge transfer, π-conjugation |

| π(C2-C3) | π(C4-C5) | 20.09 | Intramolecular charge transfer, π-conjugation |

| LP(1) N | σ*(C-C) | 8.16 | Hyperconjugation |

Computational Elucidation of Reaction Mechanisms and Transition States for Transformations of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile

While specific studies on the reaction mechanisms of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile were not found, computational chemistry offers powerful methods to explore the transformation pathways of molecules. These techniques are critical for understanding reaction feasibility, kinetics, and stereospecificity.

Calculation of Activation Energies and Reaction Pathways

Computational chemistry allows for the detailed mapping of a reaction's potential energy surface, which connects reactants, transition states, intermediates, and products. By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy (ΔG‡) can be calculated. nih.gov The activation energy is a crucial kinetic parameter that determines the rate of a reaction; a lower activation energy corresponds to a faster reaction.

Methods such as DFT are used to locate and optimize the geometry of transition states. rsc.org These calculations are complex, as they involve finding a first-order saddle point on the potential energy surface. Once located, frequency calculations are performed to confirm the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. This analysis provides a step-by-step understanding of bond-breaking and bond-forming processes. nih.gov

Solvation Models and Solvent Effects on Reactivity

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational solvation models are used to account for these effects. Polarizable Continuum Models (PCM) are a common approach where the solvent is represented as a continuous dielectric medium. This model effectively captures the bulk electrostatic interactions between the solute and the solvent.

Including a solvation model in the calculations of reactants, transition states, and products provides a more accurate prediction of activation energies and reaction energies in a specific solvent environment. The choice of solvent can stabilize or destabilize charged or polar species, thereby altering the favorability of different reaction pathways compared to the gas phase.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)